molecular formula C12H14BrNO2 B4897775 N-allyl-2-(2-bromo-4-methylphenoxy)acetamide

N-allyl-2-(2-bromo-4-methylphenoxy)acetamide

Cat. No. B4897775
M. Wt: 284.15 g/mol
InChI Key: KWDKWAWJPMRMOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-2-(2-bromo-4-methylphenoxy)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields. This compound is synthesized through a specific method and has been found to exhibit unique biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of N-allyl-2-(2-bromo-4-methylphenoxy)acetamide is not fully understood. However, it has been suggested that it may act through the inhibition of cyclooxygenase-2 (COX-2) and the modulation of the immune response.
Biochemical and Physiological Effects
N-allyl-2-(2-bromo-4-methylphenoxy)acetamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. Additionally, it has been found to have anti-cancer properties, inhibiting the growth of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

The advantages of using N-allyl-2-(2-bromo-4-methylphenoxy)acetamide in lab experiments include its easy synthesis and potential for a wide range of applications. However, its limitations include the lack of understanding of its mechanism of action and potential toxicity.

Future Directions

There are several future directions for the research of N-allyl-2-(2-bromo-4-methylphenoxy)acetamide. These include further studies on its mechanism of action, potential use in the treatment of neurological disorders, and optimization of its anti-cancer properties. Additionally, future research may focus on the potential use of this compound in drug delivery systems.
Conclusion
In conclusion, N-allyl-2-(2-bromo-4-methylphenoxy)acetamide is a chemical compound that has potential application in various fields of scientific research. Its synthesis method is well-established, and it has been found to exhibit unique biochemical and physiological effects. While there are limitations to its use in lab experiments, the potential for future research and application is promising.

Synthesis Methods

N-allyl-2-(2-bromo-4-methylphenoxy)acetamide is synthesized through a reaction between 2-bromo-4-methylphenol and allylamine. The reaction is carried out in the presence of acetic anhydride and pyridine, which acts as a catalyst. The resulting product is then purified through recrystallization.

Scientific Research Applications

N-allyl-2-(2-bromo-4-methylphenoxy)acetamide has been found to have potential application in various fields of scientific research. It has been studied for its anti-inflammatory, analgesic, and anti-cancer properties. Additionally, it has been researched for its potential use in the treatment of neurological disorders such as Alzheimer's disease.

properties

IUPAC Name

2-(2-bromo-4-methylphenoxy)-N-prop-2-enylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO2/c1-3-6-14-12(15)8-16-11-5-4-9(2)7-10(11)13/h3-5,7H,1,6,8H2,2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWDKWAWJPMRMOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NCC=C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-bromo-4-methylphenoxy)-N-(prop-2-en-1-yl)acetamide

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